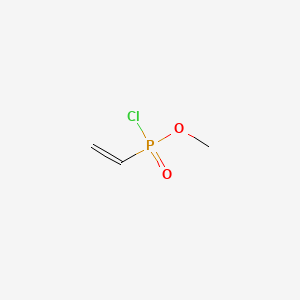
Methyl vinylphosphonochloridate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl vinylphosphonochloridate is an organophosphorus compound with the chemical formula C3H6ClO2P. It is a colorless liquid that is primarily used as an intermediate in the synthesis of various chemical compounds. This compound is known for its reactivity due to the presence of both vinyl and phosphonochloridate functional groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl vinylphosphonochloridate can be synthesized through several methods. One common method involves the reaction of methyl vinylphosphonate with thionyl chloride. The reaction typically occurs under reflux conditions, and the product is purified through distillation.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactors. The reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common to maintain consistency in production.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl vinylphosphonochloridate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, alcohols, or thiols.
Addition Reactions: The vinyl group can participate in addition reactions with electrophiles.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of methyl vinylphosphonic acid and hydrochloric acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used in substitution reactions.
Electrophiles: Halogens and other electrophilic species are used in addition reactions.
Hydrolysis Conditions: Acidic or basic conditions can facilitate the hydrolysis of this compound.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted phosphonates can be formed.
Addition Products: Addition reactions yield products where the vinyl group has been modified.
Hydrolysis Products: Methyl vinylphosphonic acid and hydrochloric acid are the primary products of hydrolysis.
Applications De Recherche Scientifique
Methyl vinylphosphonochloridate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organophosphorus compounds.
Biology: The compound is studied for its potential interactions with biological molecules, particularly enzymes.
Medicine: Research is ongoing to explore its potential use in drug development, particularly as a precursor for biologically active compounds.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of methyl vinylphosphonochloridate involves its reactivity with nucleophiles and electrophiles. The vinyl group can participate in addition reactions, while the phosphonochloridate group can undergo substitution reactions. These reactions can lead to the formation of various products, depending on the reactants and conditions used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methylphosphonochloridate: Similar in structure but lacks the vinyl group.
Vinylphosphonochloridate: Similar but lacks the methyl group.
Methyl vinylphosphonate: Similar but lacks the chloridate group.
Uniqueness
Methyl vinylphosphonochloridate is unique due to the presence of both vinyl and phosphonochloridate functional groups. This dual functionality allows it to participate in a wider range of chemical reactions compared to its similar compounds.
Propriétés
Formule moléculaire |
C3H6ClO2P |
|---|---|
Poids moléculaire |
140.50 g/mol |
Nom IUPAC |
1-[chloro(methoxy)phosphoryl]ethene |
InChI |
InChI=1S/C3H6ClO2P/c1-3-7(4,5)6-2/h3H,1H2,2H3 |
Clé InChI |
DCRABCVDJBYXRS-UHFFFAOYSA-N |
SMILES canonique |
COP(=O)(C=C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


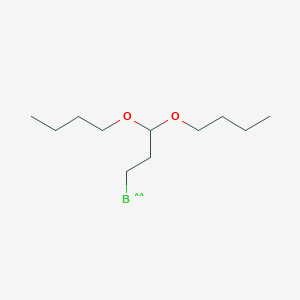
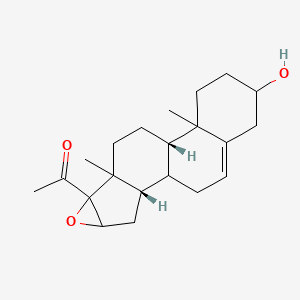


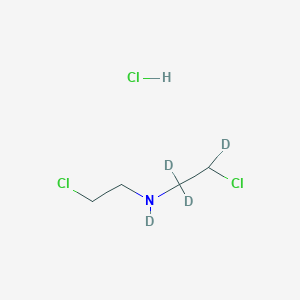


![6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-N-[3-[(2R,3R,4S,5S,6R)-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxypropyl]hexanamide](/img/structure/B13410372.png)
![(6R,13S,25R)-5-O-Demethyl-28-deoxy-5-O-[(1,1-dimethylethyl)dimethylsilyl]-6,28-epoxy-13-hydroxy-25-[(1S)-1-methylpropyl]milbemycin B](/img/structure/B13410386.png)
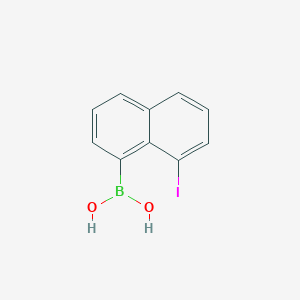
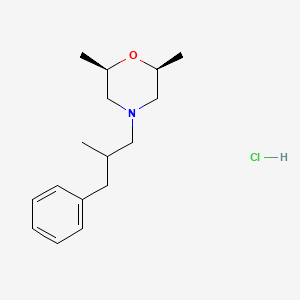
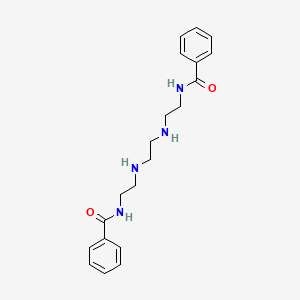
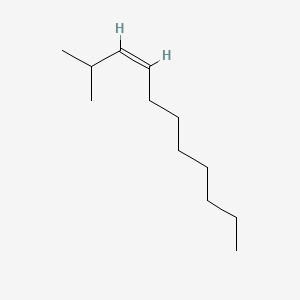
![2-[2-(3-Triethoxysilylpropoxycarbonyloxy)ethoxy]ethyl 3-triethoxysilylpropyl carbonate](/img/structure/B13410419.png)
